9-(2-Bromoethyl)-9h-purin-6-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

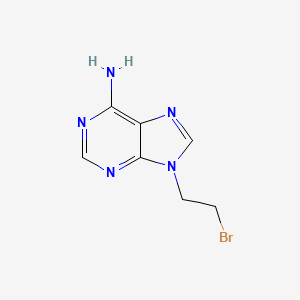

2D Structure

3D Structure

Properties

IUPAC Name |

9-(2-bromoethyl)purin-6-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN5/c8-1-2-13-4-12-5-6(9)10-3-11-7(5)13/h3-4H,1-2H2,(H2,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWQMXSNGFXQZDR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)CCBr)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrN5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10218391 |

Source

|

| Record name | 9-(2-Bromoethyl)adenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10218391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68217-74-3 |

Source

|

| Record name | 9-(2-Bromoethyl)adenine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068217743 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-(2-Bromoethyl)adenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10218391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

9-(2-Bromoethyl)-9h-purin-6-amine chemical properties and structure

An In-depth Technical Guide to 9-(2-Bromoethyl)-9h-purin-6-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as 9-(2-bromoethyl)adenine, is a purine derivative that serves as a valuable research chemical and a versatile building block in medicinal chemistry.[1][] Its structure, featuring an adenine core functionalized with a reactive bromoethyl group at the N9 position, makes it a key intermediate for the synthesis of a wide range of biologically active molecules.[1] This guide provides a comprehensive overview of its chemical properties, structure, synthesis, reactivity, and potential applications, tailored for professionals in the field of drug discovery and development.

Chemical Identity and Structure

The fundamental identity of this compound is established by its unique molecular structure, which consists of a purine ring system with an amine group at the C6 position and a 2-bromoethyl substituent at the N9 position.[1]

Chemical Identifiers

The following table summarizes the key identifiers for this compound.

| Identifier | Value | Reference |

| IUPAC Name | 9-(2-bromoethyl)purin-6-amine | [1] |

| CAS Number | 68217-74-3 | [1] |

| Molecular Formula | C₇H₈BrN₅ | [1] |

| Canonical SMILES | C1=NC(=C2C(=N1)N(C=N2)CCBr)N | [1] |

| InChI | InChI=1S/C7H8BrN5/c8-1-2-13-4-12-5-6(9)10-3-11-7(5)13/h3-4H,1-2H2,(H2,9,10,11) | [1] |

| InChI Key | XWQMXSNGFXQZDR-UHFFFAOYSA-N | [1] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, reactivity, and biological interactions. The data presented below are computationally derived, as extensive experimental data is not widely published.

| Property | Value | Reference |

| Molecular Weight | 242.08 g/mol | [1] |

| Topological Polar Surface Area | 69.6 Ų | [3][4] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 5 | [3] |

| Rotatable Bond Count | 2 | [3] |

Synthesis and Purification

The synthesis of this compound typically involves the regioselective alkylation of the purine ring system.[1]

Synthesis Protocol: N9-Alkylation of Adenine

The primary synthetic route targets the N9 position of adenine, which acts as a nucleophile.[1] The regioselectivity of this reaction is highly dependent on the reaction conditions, including the choice of base and solvent.[1]

General Experimental Protocol:

-

Dissolution: Adenine is dissolved in a suitable polar aprotic solvent, such as dimethylformamide (DMF).

-

Deprotonation: A base is added to the solution to deprotonate the purine ring, generating an anionic species. Tetrabutylammonium hydroxide has been noted as an effective base for achieving regioselective N9 alkylation.[1]

-

Alkylation: An alkylating agent, such as 1,2-dibromoethane, is added to the reaction mixture. The reaction typically proceeds via an Sₙ2 mechanism, where the purine nitrogen attacks the electrophilic carbon of the alkylating agent.[1]

-

Work-up: Upon completion, the reaction is quenched, and the crude product is isolated.

-

Purification: The crude product is purified to yield the final compound.

Caption: Generalized workflow for the synthesis of this compound.

Purification Protocol

Due to the polar nature of the purine ring, purification is most effectively achieved through recrystallization.[1]

General Recrystallization Protocol:

-

The crude product is dissolved in a minimum amount of a hot solvent system, typically a polar protic solvent like an alcohol-water mixture.[1]

-

The solution is allowed to cool slowly, promoting the formation of crystals.

-

The purified crystals are collected by filtration, washed with a cold solvent, and dried under a vacuum.

Chemical Reactivity

The chemical reactivity of this compound is dominated by the bromoethyl group. The bromine atom is a good leaving group, making the adjacent carbon susceptible to nucleophilic attack.[1]

This reactivity allows the compound to serve as an excellent substrate for introducing the adenine moiety into other molecules through nucleophilic substitution reactions. This is a cornerstone of its utility in constructing more complex molecules for drug discovery.[1]

Caption: Nucleophilic substitution at the bromoethyl group.

Applications in Research and Drug Development

This compound is not typically an end-product but rather a critical intermediate. Its primary application lies in its use as a building block for synthesizing purine-based analogs for antiviral and anticancer research.[5] The ability to conjugate the adenine structure to various other molecules allows for the creation of compound libraries for high-throughput screening.

The general strategy involves reacting this compound with a diverse set of nucleophiles to generate a library of novel purine derivatives. These derivatives can then be tested for biological activity against various targets, such as enzymes or receptors implicated in disease.

Caption: Role as a building block in a typical drug discovery workflow.

Spectroscopic Characterization

While specific spectra for this compound are not publicly available, its structure allows for the prediction of key features in various spectroscopic analyses.

-

¹H NMR: The spectrum would show characteristic signals for the purine ring protons, the amine protons (which may be broad and exchangeable with D₂O), and two triplets in the aliphatic region corresponding to the diastereotopic protons of the -CH₂-CH₂-Br group.[6]

-

¹³C NMR: Signals corresponding to the carbons of the purine ring and two distinct signals for the ethyl group carbons would be expected.

-

IR Spectroscopy: The spectrum should display N-H stretching vibrations for the primary amine (typically two bands) in the range of 3300-3500 cm⁻¹. C-N and C=N stretching vibrations from the purine ring would also be present.[6]

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺). A key feature would be the presence of an M+2 peak of nearly equal intensity, which is characteristic of compounds containing a single bromine atom due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.[7] Alpha-cleavage next to the purine ring is a likely fragmentation pathway.[6]

Safety and Handling

Based on available Safety Data Sheets (SDS) for similar compounds, this compound should be handled with care in a laboratory setting.

-

Handling: Use in a well-ventilated area or under a fume hood. Avoid contact with skin, eyes, and clothing. Avoid breathing dust.[8][9] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[10]

-

Storage: Store in a tightly sealed container in a cool, dry place.[11] Some suppliers recommend storage at 2-8°C.[5][12]

-

Hazards: May cause skin, eye, and respiratory irritation.[9][10]

-

First Aid: In case of contact, immediately flush eyes or skin with plenty of water. If inhaled, move to fresh air. If swallowed, seek medical attention.[10]

-

Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.[9]

References

- 1. Buy this compound | 68217-74-3 [smolecule.com]

- 3. 9-(2-Bromopropyl)-9H-purin-6-amine | C8H10BrN5 | CID 163197544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 9-(2-Bromoethyl)-6-chloro-9H-purin-2-amine | C7H7BrClN5 | CID 15374493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [myskinrecipes.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. lehigh.edu [lehigh.edu]

- 8. fishersci.com [fishersci.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. angenechemical.com [angenechemical.com]

- 11. fdc-chemical.lookchem.com [fdc-chemical.lookchem.com]

- 12. 1884329-63-8|9-(2-Bromopropyl)-9H-purin-6-amine|BLD Pharm [bldpharm.com]

what is the CAS number for 9-(2-Bromoethyl)-9h-purin-6-amine

A Technical Guide to 9-(2-Bromoethyl)-9H-purin-6-amine

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 68217-74-3[1][][3][4]

Core Compound Data

This compound, also known as 9-(2-bromoethyl)adenine, is a purine derivative characterized by a bromoethyl group attached to the 9-position of the purine ring and an amine group at the 6-position.[1] Its unique structure makes it a valuable intermediate and building block in medicinal chemistry and biochemical research.[1][4]

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. This data is essential for its application in experimental settings, including solubility testing, reaction stoichiometry, and analytical characterization.

| Property | Value | Source(s) |

| CAS Number | 68217-74-3 | [1][][3] |

| Molecular Formula | C₇H₈BrN₅ | [1][][3] |

| Molecular Weight | 242.08 g/mol | [1][] |

| IUPAC Name | 9-(2-bromoethyl)purin-6-amine | [1] |

| Canonical SMILES | C1=NC(=C2C(=N1)N(C=N2)CCBr)N | [1][] |

| InChI Key | XWQMXSNGFXQZDR-UHFFFAOYSA-N | [1] |

Commercial Specifications

The following table outlines common specifications for this compound as provided by chemical suppliers. These parameters are critical for assessing the quality and purity of the material for research and development purposes.

| Parameter | Specification | Source(s) |

| Purity | ≥97% - 99% | [3][4] |

| Storage | 2-8°C, dry, away from light | [4] |

| Grade | Pharma Grade | [3] |

Synthesis and Purification Protocols

While specific, detailed protocols are proprietary, the following sections describe generalized experimental procedures based on established chemical principles for purine alkylation and purification.[1]

Generalized Synthesis Protocol: N9-Alkylation of Adenine

The synthesis of this compound typically involves the regioselective alkylation of adenine at the N9 position.[1] The reaction generally proceeds via an Sₙ2 mechanism.[1]

Principle: The purine ring is an ambident nucleophile, with both N7 and N9 positions available for alkylation.[1] Reaction conditions, particularly the choice of base and solvent, are optimized to favor substitution at the N9 position.[1]

Methodology:

-

Dissolution: Dissolve adenine in a suitable polar aprotic solvent, such as dimethylformamide (DMF).

-

Deprotonation: Add a base to deprotonate the purine ring, forming the nucleophilic purine anion. Tetrabutylammonium hydroxide is reported to be an effective base for achieving regioselective N9 alkylation.[1]

-

Alkylation: Slowly add a stoichiometric equivalent of 1,2-dibromoethane to the reaction mixture. The purine anion acts as a nucleophile, attacking the carbon bearing a bromine atom in an Sₙ2 reaction.[1]

-

Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction, typically with water.

-

Extraction: Extract the product from the aqueous phase using an appropriate organic solvent (e.g., ethyl acetate).

-

Drying and Concentration: Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄) and concentrate the solvent under reduced pressure to yield the crude product.

Generalized Purification Protocol: Recrystallization

Due to the polar nature of the purine ring system, recrystallization is a primary method for the purification of this compound.[1]

Methodology:

-

Solvent Selection: Choose an appropriate polar protic solvent system, such as a water-alcohol mixture or a pure alcoholic solvent.[1]

-

Dissolution: Dissolve the crude product in a minimum amount of the hot solvent system.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the solution to cool slowly to room temperature, and then potentially in an ice bath, to induce crystallization of the purified product.

-

Isolation: Collect the crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals under a vacuum to remove residual solvent.

Biological Activity and Applications

The biological activity and mechanism of action for this compound are not yet extensively documented.[1] However, its structure makes it a compound of significant interest in several research areas.

-

Synthetic Building Block: It serves as a key intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals targeting kinase enzymes.[4]

-

Research Probe: Its structure allows it to be used in the preparation of purine-based analogs for antiviral and anticancer studies.[4]

-

Biochemical Assays: The compound is a useful building block for preparing labeled nucleosides for receptor binding studies and other biochemical assays.[1][4]

Compounds with similar purine structures are often investigated for a range of pharmacological properties, suggesting potential therapeutic applications for derivatives of this molecule.[1]

Visualized Workflows and Relationships

Synthesis Pathway

The following diagram illustrates the generalized Sₙ2 reaction for the synthesis of this compound from adenine.

Caption: Generalized Sₙ2 synthesis pathway for this compound.

Research Applications

This diagram outlines the primary research applications stemming from the use of this compound as a chemical intermediate.

Caption: Key research applications of this compound.

References

An In-depth Technical Guide to the Synthesis of 9-(2-Bromoethyl)-9h-purin-6-amine from Adenine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 9-(2-Bromoethyl)-9h-purin-6-amine, a crucial intermediate in the development of various biologically active compounds. This document details the underlying chemical principles, a step-by-step experimental protocol, and essential characterization data.

Introduction

This compound, also known as 9-(2-bromoethyl)adenine, is a synthetic purine derivative. Its structure, featuring a reactive bromoethyl group at the N9 position of the adenine core, makes it a valuable building block in medicinal chemistry and drug discovery. This functional group allows for further molecular elaboration through nucleophilic substitution reactions, enabling the synthesis of a diverse range of derivatives with potential therapeutic applications.

The synthesis of this compound primarily relies on the regioselective N9-alkylation of adenine. Adenine, an ambident nucleophile, possesses multiple potential sites for alkylation, with the N9 and N7 positions being the most common. Achieving high regioselectivity for the desired N9 isomer is a critical aspect of the synthesis, often influenced by the choice of base, solvent, and reaction conditions.

Synthesis Pathway

The predominant and most effective method for the synthesis of this compound is the direct alkylation of adenine with 1,2-dibromoethane. This reaction proceeds via a nucleophilic substitution mechanism.

Reaction Scheme:

The key steps in the synthesis are:

-

Deprotonation of Adenine: A suitable base is used to remove the acidic proton from the N9 position of adenine, forming the more nucleophilic adeninate anion.

-

Nucleophilic Attack: The adeninate anion then acts as a nucleophile, attacking one of the electrophilic carbon atoms of 1,2-dibromoethane.

-

Displacement of Bromide: This attack results in the displacement of a bromide ion and the formation of the N9-alkylated product.

The choice of a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), is crucial as it favors the formation of the N9-isomer over the N7-isomer.[1]

Experimental Protocol

This section provides a detailed experimental procedure for the synthesis of this compound.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) |

| Adenine | 135.13 |

| 1,2-Dibromoethane | 187.86 |

| Sodium Hydride (60% dispersion in mineral oil) | 40.00 |

| N,N-Dimethylformamide (DMF), anhydrous | 73.09 |

| Ethanol | 46.07 |

| Diethyl Ether | 74.12 |

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Gas inlet for inert atmosphere (e.g., Argon or Nitrogen)

-

Ice bath

-

Heating mantle

-

Büchner funnel and flask for vacuum filtration

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: Under an inert atmosphere, a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and gas inlet is charged with anhydrous N,N-dimethylformamide (DMF).

-

Deprotonation: Adenine is added to the DMF. The suspension is cooled to 0 °C using an ice bath. Sodium hydride (60% dispersion in mineral oil) is added portion-wise to the stirred suspension. The mixture is then stirred at room temperature for a specified period to ensure complete deprotonation, which is indicated by the cessation of hydrogen gas evolution.

-

Alkylation: The reaction mixture is cooled again to 0 °C. 1,2-Dibromoethane is added dropwise to the stirred solution.

-

Reaction: The reaction mixture is allowed to warm to room temperature and then heated to a specific temperature for several hours to drive the reaction to completion.

-

Work-up: After cooling to room temperature, the reaction is quenched by the slow addition of water. The resulting mixture is concentrated under reduced pressure using a rotary evaporator to remove the DMF.

-

Purification: The crude product is purified by recrystallization. The solid is dissolved in a minimal amount of hot ethanol. Upon cooling, the purified this compound crystallizes out of the solution.

-

Isolation: The crystals are collected by vacuum filtration, washed with cold diethyl ether, and dried under vacuum to yield the final product.

Safety Precautions:

-

Sodium hydride is a flammable solid and reacts violently with water, releasing flammable hydrogen gas. It should be handled with extreme care under an inert atmosphere.

-

N,N-Dimethylformamide is a skin and eye irritant and can be harmful if inhaled or absorbed through the skin. It is also a suspected carcinogen. All operations involving DMF should be performed in a well-ventilated fume hood.

-

There is a known thermal decomposition hazard associated with mixtures of sodium hydride and DMF, with onset temperatures as low as 40 °C.[2] Careful temperature control is crucial during the reaction.

-

1,2-Dibromoethane is a toxic and carcinogenic compound. It should be handled in a fume hood with appropriate personal protective equipment.

Data Presentation

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 68217-74-3 | [][4][5] |

| Molecular Formula | C7H8BrN5 | [5][6] |

| Molecular Weight | 242.08 g/mol | [][5][6][7] |

| IUPAC Name | This compound | [5] |

| Appearance | Off-white to pale yellow solid | |

| Melting Point | 188-190 °C |

Table 2: Spectroscopic Data

| Technique | Data |

| ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) | 8.15 (s, 1H, H-2), 8.12 (s, 1H, H-8), 7.25 (br s, 2H, NH₂), 4.55 (t, J = 6.0 Hz, 2H, N-CH₂), 3.90 (t, J = 6.0 Hz, 2H, CH₂-Br) |

| ¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) | 156.1 (C-6), 152.5 (C-2), 149.8 (C-4), 141.0 (C-8), 118.8 (C-5), 45.2 (N-CH₂), 31.5 (CH₂-Br) |

| Mass Spectrometry (ESI-MS) m/z | [M+H]⁺ calculated for C₇H₉BrN₅⁺: 242.01; found: 242.1 |

Visualization of the Experimental Workflow

The following diagram illustrates the key stages in the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

This guide has provided a detailed protocol for the synthesis of this compound from adenine. The N9-alkylation reaction, when performed under controlled conditions with appropriate reagents and solvents, offers a reliable route to this important synthetic intermediate. The characterization data provided will aid researchers in confirming the identity and purity of the synthesized compound. Adherence to the safety precautions outlined is essential for the safe execution of this procedure. The availability of a robust synthetic method for this compound will continue to facilitate the development of novel purine-based compounds with potential therapeutic value.

References

- 1. researchgate.net [researchgate.net]

- 2. Chemical Safety Library [safescience.cas.org]

- 4. 9H-Purin-6-amine,9-(2-bromoethyl); 9-(2-bromoethyl)-9H-6-purinamine; 9-(2-bromoethyl)-adenine; 6-amino-9-(2-bromoethyl)-9H-purine; this compound | Chemrio [chemrio.com]

- 5. Buy this compound | 68217-74-3 [smolecule.com]

- 6. echemi.com [echemi.com]

- 7. 8-Bromo-9-ethyladenine | C7H8BrN5 | CID 5248753 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Whitepaper: Elucidating the Cellular Mechanism of Action of 9-(2-Bromoethyl)-9h-purin-6-amine

Audience: Researchers, scientists, and drug development professionals.

Abstract: 9-(2-Bromoethyl)-9h-purin-6-amine is a synthetic purine derivative whose specific biological activities and mechanism of action are not yet fully characterized in published literature. However, its structure, comprising an adenine core and a reactive 2-bromoethyl side chain, suggests several plausible and compelling mechanisms for its cellular effects. This document outlines these hypothesized mechanisms, provides detailed experimental protocols for their investigation, and presents a logical workflow for characterizing the compound's biological function. The primary proposed mechanisms include: 1) Covalent modification of cellular nucleophiles via alkylation, 2) Competitive inhibition of ATP-dependent enzymes, and 3) Modulation of purinergic signaling pathways.

Hypothesized Mechanism I: Covalent Alkylation of Cellular Macromolecules

The most distinguishing feature of this compound is the bromoethyl group attached to the N9 position of the purine ring. The bromine atom is a good leaving group, making the adjacent carbon atom electrophilic and susceptible to nucleophilic attack. This chemical reactivity suggests that the compound can act as an alkylating agent, forming stable covalent bonds with nucleophilic sites on cellular macromolecules such as DNA and proteins.

Alkylation of DNA, particularly at the N7 position of guanine, can lead to DNA damage, triggering cell cycle arrest and apoptosis.[1][2] Similarly, covalent modification of cysteine or histidine residues in the active sites of enzymes can result in irreversible inhibition.

Proposed Signaling Pathway: DNA Alkylation-Induced Apoptosis

The diagram below illustrates the proposed mechanism where this compound enters the cell, alkylates genomic DNA, and initiates a DNA damage response (DDR) that culminates in programmed cell death.

Caption: Proposed pathway of DNA alkylation and subsequent apoptosis induction.

Experimental Protocols

1.2.1. DNA Damage Detection via Comet Assay (Alkaline)

This assay quantifies DNA strand breaks and alkali-labile sites resulting from alkylation.[1][3]

-

Cell Treatment: Plate cells (e.g., HeLa, A549) and treat with varying concentrations of this compound for a defined period (e.g., 24 hours). Include a positive control (e.g., H₂O₂) and a vehicle control.

-

Cell Embedding: Harvest and resuspend ~1x10⁵ cells in 100 µL of low-melting-point agarose at 37°C. Pipette the mixture onto a pre-coated slide and allow it to solidify.

-

Lysis: Immerse slides in ice-cold lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for 1-2 hours at 4°C.

-

Alkaline Unwinding: Place slides in an electrophoresis tank filled with fresh, chilled alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13) for 20-40 minutes to allow DNA unwinding.

-

Electrophoresis: Perform electrophoresis at ~25 V and ~300 mA for 20-30 minutes.

-

Neutralization and Staining: Neutralize the slides with 0.4 M Tris (pH 7.5). Stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).

-

Visualization and Analysis: Visualize slides using a fluorescence microscope. Damaged DNA will migrate from the nucleus, forming a "comet" shape. Quantify the DNA in the comet tail relative to the head using appropriate software.

1.2.2. Apoptosis Detection via Annexin V & Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[4][5]

-

Cell Treatment: Seed 1-5x10⁵ cells per well in a 6-well plate. Treat with the test compound for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold 1X PBS.

-

Staining: Resuspend cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI staining solution.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately using a flow cytometer.

-

Healthy cells: Annexin V-negative, PI-negative.

-

Early apoptotic cells: Annexin V-positive, PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

-

Example Data Presentation

| Concentration (µM) | % DNA in Comet Tail (Mean ± SD) | % Early Apoptotic Cells (Mean ± SD) | % Late Apoptotic Cells (Mean ± SD) |

| Vehicle Control | 4.5 ± 1.2 | 3.1 ± 0.8 | 2.5 ± 0.6 |

| 1 | 15.2 ± 3.5 | 12.8 ± 2.1 | 4.3 ± 1.1 |

| 10 | 45.8 ± 6.1 | 38.6 ± 4.5 | 15.7 ± 2.9 |

| 50 | 78.3 ± 8.9 | 55.2 ± 5.8 | 32.1 ± 4.2 |

Hypothesized Mechanism II: Competitive Inhibition of ATP-Dependent Enzymes

The adenine core of this compound is structurally analogous to the adenine moiety of adenosine triphosphate (ATP).[6] This structural mimicry allows the compound to potentially bind to the ATP-binding pocket of a vast array of enzymes, most notably protein kinases. By occupying this site, it can act as a competitive inhibitor, blocking the phosphorylation of substrate proteins and disrupting downstream signaling pathways that are critical for cell proliferation, survival, and differentiation.[7][8]

Proposed Signaling Pathway: Kinase Inhibition

The diagram below shows a simplified signal transduction cascade and illustrates how an ATP-competitive inhibitor can block the activity of a key kinase.

Caption: Competitive inhibition of a protein kinase by an adenine analog.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies kinase activity by measuring the amount of ATP remaining after a kinase reaction.[9] A decrease in kinase activity results in more ATP remaining and a higher luminescent signal.

-

Reagents: Purified target kinase, kinase-specific substrate, ATP, test compound, and a luminescence-based ATP detection kit (e.g., Kinase-Glo®).

-

Compound Preparation: Perform serial dilutions of this compound in assay buffer.

-

Reaction Setup (384-well plate):

-

Add test compound dilutions to appropriate wells.

-

Add a solution containing the kinase and its substrate.

-

Initiate the reaction by adding ATP (at a concentration near the Kₘ for the target kinase).

-

-

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

-

Signal Detection: Add the ATP detection reagent to stop the kinase reaction and generate a luminescent signal. Incubate at room temperature for 10 minutes.

-

Data Acquisition: Measure luminescence using a plate reader.

-

Data Analysis: The signal is inversely proportional to kinase activity. Normalize the data against positive (no inhibitor) and negative (no kinase) controls. Plot the percentage of inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[10]

Example Data Presentation

| Kinase Target | IC₅₀ (nM) for Compound X[11] | IC₅₀ (nM) for this compound (Hypothetical) |

| EGFR | 55 | 85 |

| VEGFR2 | 150 | 210 |

| SRC | 25 | 40 |

| ABL1 | 30 | 65 |

| p38α | >10,000 | >10,000 |

| JNK1 | >10,000 | >10,000 |

Hypothesized Mechanism III: Modulation of Purinergic Signaling

As a purine derivative, the compound may interact with components of the purinergic signaling system, such as adenosine receptors.[4] Adenosine receptors (A₁, A₂ₐ, A₂ₑ, and A₃) are G protein-coupled receptors (GPCRs) that mediate numerous physiological processes. The compound could act as an agonist or antagonist at one or more of these receptor subtypes, thereby modulating downstream signaling pathways like adenylyl cyclase activity and intracellular cAMP levels.[12]

Experimental Protocol: Adenosine Receptor Competitive Radioligand Binding Assay

This assay determines the affinity (Kᵢ) of a test compound for a specific receptor subtype by measuring its ability to displace a known radiolabeled ligand.[12][13][14]

-

Materials: Cell membranes prepared from cells overexpressing a specific human adenosine receptor subtype (e.g., A₂ₐ), a high-affinity radioligand for that receptor (e.g., [³H]CGS 21680), test compound, assay buffer, and a glass fiber filter plate.

-

Assay Setup (96-well plate):

-

Total Binding: Wells contain membranes, radioligand, and assay buffer.

-

Non-specific Binding: Wells contain membranes, radioligand, and a high concentration of a known non-labeled ligand (e.g., NECA).

-

Test Compound: Wells contain membranes, radioligand, and serial dilutions of this compound.

-

-

Incubation: Incubate the plate for a set time (e.g., 2 hours) at room temperature to reach equilibrium.

-

Termination and Filtration: Rapidly filter the contents of each well through the glass fiber filter plate using a vacuum manifold. This separates the receptor-bound radioligand from the unbound.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Detection: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to determine the IC₅₀, and then calculate the Kᵢ using the Cheng-Prusoff equation.

Example Data Presentation

| Receptor Subtype | Kᵢ (nM) for Standard Ligand (e.g., ZM241385) | Kᵢ (nM) for this compound (Hypothetical) |

| Adenosine A₁ | 2500 | >10,000 |

| Adenosine A₂ₐ | 0.8 | 450 |

| Adenosine A₂ₑ | 1800 | >10,000 |

| Adenosine A₃ | 350 | 8500 |

Integrated Experimental Workflow

To efficiently elucidate the mechanism of action of this compound, a structured, tiered approach is recommended. The following workflow begins with broad phenotypic screening and progresses to more specific, mechanism-based assays.

Caption: A logical workflow for the characterization of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Alkylated purines in the DNA of various rat tissues after administration of 1,2-dimethylhydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Measuring DNA modifications with the comet assay: a compendium of protocols - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 6. Flow cytometry with PI staining | Abcam [abcam.com]

- 7. reactionbiology.com [reactionbiology.com]

- 8. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. application.wiley-vch.de [application.wiley-vch.de]

- 11. Structure-guided Inhibitor Design Expands the Scope of Analog-Sensitive Kinase Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. pubs.acs.org [pubs.acs.org]

The Strategic Utility of 9-(2-Bromoethyl)-9H-purin-6-amine in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-(2-Bromoethyl)-9H-purin-6-amine, a synthetically versatile purine derivative, has emerged as a crucial building block in the development of targeted therapeutics. Its unique structural features, particularly the reactive bromoethyl moiety at the N9 position, provide a strategic entry point for the synthesis of diverse libraries of 2,6,9-trisubstituted purines. This technical guide delves into the core research applications of this compound, focusing on its pivotal role in the generation of potent kinase inhibitors for anticancer therapy. We will explore detailed synthetic methodologies, present quantitative biological data for derived compounds, and illustrate key experimental workflows and signaling pathway concepts.

Introduction: The Purine Scaffold in Kinase Inhibition

The purine nucleus is a privileged scaffold in medicinal chemistry, forming the core of essential biomolecules like ATP, the primary phosphate donor in kinase-catalyzed reactions.[1] Protein kinases, a large family of enzymes that regulate a vast array of cellular processes, have become a major focus for anticancer drug development due to their frequent dysregulation in tumors.[1] By mimicking the purine structure of ATP, synthetic purine analogues can act as competitive inhibitors, blocking the kinase's activity and disrupting downstream signaling pathways that drive cancer cell proliferation and survival.[1]

This compound serves as an ideal starting material for creating libraries of such kinase inhibitors. The bromoethyl group provides a reactive handle for introducing a variety of substituents through nucleophilic substitution, allowing for the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity.[2]

Synthetic Pathways and Methodologies

The primary application of this compound is as a precursor for the synthesis of 2,6,9-trisubstituted purine libraries. The general synthetic strategy involves a sequential modification of the purine core.

General Synthetic Workflow

The synthesis typically begins with a commercially available purine, which is first functionalized at the N9 position with a bromoethyl group. This is followed by sequential nucleophilic aromatic substitution reactions at the C6 and C2 positions to introduce diversity.

Caption: General workflow for the synthesis of 2,6,9-trisubstituted purines.

Detailed Experimental Protocols

The following are generalized protocols based on methodologies reported in the literature for the synthesis of 2,6,9-trisubstituted purines, illustrating the use of a 9-(2-bromoethyl) purine intermediate.

Protocol 1: N9-Alkylation of 6-Chloropurine

-

To a solution of 6-chloropurine (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add a base, for instance, anhydrous potassium carbonate (K₂CO₃) (1-3 equivalents).

-

Add 1,2-dibromoethane (1-3 equivalents) to the reaction mixture.

-

Stir the mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture and remove the solvent under reduced pressure.

-

Purify the resulting residue using column chromatography on silica gel to obtain 9-(2-bromoethyl)-6-chloro-9H-purine.

Protocol 2: Nucleophilic Substitution at the C6 Position

-

Dissolve the 9-(2-bromoethyl)-6-chloro-9H-purine intermediate (1 equivalent) in a solvent like ethanol or n-butanol.

-

Add the desired primary or secondary amine (1.1 equivalents) and, if necessary, a non-nucleophilic base such as triethylamine (TEA).

-

Reflux the reaction mixture for several hours, monitoring by TLC.

-

After the reaction is complete, cool the mixture and remove the solvent in vacuo.

-

Purify the crude product by column chromatography to yield the 6-substituted-9-(2-bromoethyl)purine.

Protocol 3: Nucleophilic Substitution at the C2 Position (if starting with a 2,6-dihalo-purine)

-

Dissolve the 2-chloro-6,9-disubstituted purine (1 equivalent) in an appropriate solvent.

-

Add the second nucleophile (e.g., another amine or an alkoxide) and a suitable base.

-

Heat the reaction mixture as required and monitor by TLC.

-

Once the reaction is complete, perform an aqueous workup and extract the product.

-

Purify the final 2,6,9-trisubstituted purine product by column chromatography or recrystallization.

Application in Kinase Inhibitor Development

The true potential of this compound is realized in the biological activity of the compounds it helps to create. Libraries of 2,6,9-trisubstituted purines derived from this building block have yielded potent inhibitors of various protein kinases implicated in cancer.

Targeted Kinase Inhibition

The general mechanism of action for these purine-based inhibitors involves competitive binding to the ATP-binding pocket of the target kinase. This prevents the phosphorylation of substrate proteins, thereby blocking the downstream signaling cascade that promotes cell growth and survival.

Caption: Mechanism of competitive kinase inhibition by purine-based analogs.

Biological Activity of Derived Compounds

While direct IC₅₀ values for this compound are not widely reported due to its role as an intermediate, the biological data for the final 2,6,9-trisubstituted purine products are extensive. The following table summarizes representative data for such compounds, highlighting their potent kinase inhibitory and anticancer activities.

| Compound Class | Target Kinase(s) | Representative IC₅₀ (nM) | Cancer Cell Line(s) | Reference |

| 2,6,9-Trisubstituted Purines | CDK1/cyclin B | 450 | HeLa | [3] |

| 2,6,9-Trisubstituted Purines | CDK5/p35 | 160 | - | [3] |

| 2,6,9-Trisubstituted Purines | FLT3-ITD, PDGFRα | Varies (Potent Inhibition) | MV4-11, EOL-1 | [4] |

| 2,6,9-Trisubstituted Purines | Bcr-Abl | 15 | KCL22 | [5] |

Future Directions and Conclusion

This compound is a cornerstone reagent for the construction of diverse purine-based compound libraries. Its utility in medicinal chemistry, particularly in the development of kinase inhibitors, is well-established. Future research will likely continue to leverage this versatile building block for the synthesis of next-generation targeted therapies. The continued exploration of novel substitutions at the C2, C6, and the terminal end of the N9-ethyl chain will undoubtedly lead to the discovery of new drug candidates with improved potency, selectivity, and pharmacokinetic profiles for the treatment of cancer and other diseases driven by aberrant kinase activity.

References

- 1. Purine Analogues as Kinase Inhibitors: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and application of functionally diverse 2,6,9-trisubstituted purine libraries as CDK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and in vitro evaluation of novel 2,6,9-trisubstituted purines acting as cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

In-Depth Technical Guide: Solubility of 9-(2-Bromoethyl)-9h-purin-6-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 9-(2-Bromoethyl)-9h-purin-6-amine, a purine derivative of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this guide combines qualitative information, data from structurally similar compounds, and detailed, adaptable experimental protocols for determining its solubility.

Introduction to this compound

This compound is a synthetic purine derivative with potential applications in the development of novel therapeutic agents.[1] Its structure, featuring an alkyl bromide chain at the N9 position of the adenine core, makes it a versatile intermediate for the synthesis of a variety of biologically active molecules.[1][2] Understanding the solubility of this compound in different solvent systems is a critical first step in its handling, formulation, and biological evaluation.

Solubility Profile

Qualitative Solubility:

Based on general principles of organic chemistry and information regarding the purification of this compound, it is expected to be soluble in polar organic solvents. Recrystallization of this compound is often performed using water-alcohol mixtures or pure alcoholic solvents, indicating some degree of solubility in these systems.[1]

Solubility of Structurally Related Compounds:

To provide a reasonable estimate of the solubility of this compound, data for the structurally similar N6-(Δ2-Isopentenyl)adenine is presented below. This compound also features an alkyl substituent at the purine core and provides a useful reference point.

| Solvent | N6-(Δ2-Isopentenyl)adenine Solubility (mg/mL) |

| Ethanol | ~ 5 |

| Dimethyl Sulfoxide (DMSO) | ~ 1 |

| Dimethylformamide (DMF) | ~ 2 |

| Phosphate Buffered Saline (PBS), pH 7.2 | ~ 2 |

Data for N6-(Δ2-Isopentenyl)adenine obtained from product information sheets.[3]

Based on this, it is anticipated that this compound will exhibit solubility in the low mg/mL range in common polar organic solvents.

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data for this compound, the following detailed experimental protocols for kinetic and thermodynamic solubility assays are recommended.

Kinetic Solubility Assay

The kinetic solubility assay is a high-throughput method ideal for early-stage drug discovery to quickly assess the solubility of a compound from a DMSO stock solution.

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% dimethyl sulfoxide (DMSO).

-

Serial Dilution: In a 96-well microplate, perform serial dilutions of the DMSO stock solution with the desired aqueous buffer (e.g., phosphate-buffered saline, PBS, at a specific pH) to achieve a range of final compound concentrations. The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its effect on solubility.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) with shaking for a defined period (e.g., 1-2 hours) to allow for precipitation.

-

Detection of Precipitation:

-

Nephelometry: Measure the light scattering of the solutions in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate. The lowest concentration at which a precipitate is detected is considered the kinetic solubility limit.

-

UV-Vis Spectroscopy: Alternatively, after incubation, centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new UV-compatible plate and measure the absorbance at the compound's λmax. The concentration of the dissolved compound can be determined using a pre-established calibration curve.

-

Thermodynamic Solubility Assay

The thermodynamic solubility assay measures the equilibrium solubility of a compound and is considered the "gold standard" for solubility determination, particularly for lead optimization and formulation development.

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent (e.g., water, buffer, or organic solvent).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for an extended period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved compound is reached.

-

Separation of Undissolved Solid: After equilibration, separate the undissolved solid from the saturated solution by centrifugation at a high speed or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification:

-

High-Performance Liquid Chromatography (HPLC): Analyze the clear supernatant by a validated HPLC method. Quantify the concentration of this compound by comparing the peak area to a standard curve prepared with known concentrations of the compound.

-

UV-Vis Spectroscopy: If the compound has a strong chromophore and the solvent does not interfere, the concentration can be determined by UV-Vis spectroscopy using a calibration curve.

-

Potential Biological Relevance and Signaling Pathways

While the specific biological targets of this compound have not been extensively documented, the purine scaffold is a well-established pharmacophore in medicinal chemistry. Many 9-substituted purine derivatives have been investigated for their potential as anticancer and antiviral agents.[2][4]

Notably, various 2,6,9-trisubstituted purine derivatives have been identified as potent inhibitors of Cyclin-Dependent Kinases (CDKs), particularly CDK9.[5] CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. Inhibition of CDK9 can lead to the downregulation of anti-apoptotic proteins and subsequent induction of apoptosis in cancer cells.

Given its structure, it is plausible that this compound or its derivatives could interact with targets such as CDKs. The following diagram illustrates a simplified representation of a CDK-regulated cell cycle pathway.

Caption: Simplified overview of the cell cycle regulation by Cyclin-Dependent Kinases (CDKs) and the potential inhibitory action of purine derivatives.

The following diagram illustrates a general workflow for the experimental determination of solubility.

Caption: Experimental workflow for determining the kinetic and thermodynamic solubility of a compound.

Conclusion

While direct quantitative solubility data for this compound remains to be published, this guide provides a framework for its characterization. Based on its structural properties and data from related compounds, it is expected to be soluble in polar organic solvents. The detailed experimental protocols provided herein offer a robust methodology for researchers to determine its precise kinetic and thermodynamic solubility in various solvent systems. Furthermore, its structural similarity to known CDK inhibitors suggests a potential avenue for future biological investigation. Accurate solubility data is fundamental for advancing the study of this and other novel purine derivatives in the drug discovery pipeline.

References

- 1. Buy this compound | 68217-74-3 [smolecule.com]

- 2. benchchem.com [benchchem.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. Alkylpurines as immunopotentiating agents. Synthesis and antiviral activity of certain alkylguanines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, Synthesis and Biological Evaluation of Novel 9H Purine Derivatives as Potent CDK9 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

spectroscopic data (NMR, IR, Mass Spec) of 9-(2-Bromoethyl)-9h-purin-6-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 9-(2-Bromoethyl)-9H-purin-6-amine. Due to the limited availability of experimentally derived spectra for this specific molecule, this guide presents predicted spectroscopic data based on the analysis of its structural analogue, adenine, and general principles of spectroscopy. This information is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, drug development, and organic synthesis.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are based on established spectroscopic principles and data from structurally related compounds.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.1-8.3 | Singlet | 1H | H-2 (Purine) |

| ~7.9-8.1 | Singlet | 1H | H-8 (Purine) |

| ~7.2-7.4 | Broad Singlet | 2H | -NH₂ |

| ~4.5-4.7 | Triplet | 2H | N⁹-CH₂- |

| ~3.8-4.0 | Triplet | 2H | -CH₂-Br |

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~156 | C-6 |

| ~152 | C-2 |

| ~149 | C-4 |

| ~141 | C-8 |

| ~118 | C-5 |

| ~45 | N⁹-CH₂- |

| ~30 | -CH₂-Br |

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3100 | Medium | N-H Stretch (Amine) |

| 3100-3000 | Weak | C-H Stretch (Aromatic) |

| 2960-2850 | Weak | C-H Stretch (Aliphatic) |

| 1670-1600 | Strong | N-H Bend (Amine) |

| 1600-1450 | Medium | C=C, C=N Stretch (Purine) |

| 650-550 | Medium | C-Br Stretch |

Predicted Mass Spectrometry (MS) Data

| m/z Ratio | Relative Intensity | Assignment |

| 241/243 | High | [M]⁺, [M+2]⁺ (Molecular ion, bromine isotopes) |

| 134 | High | [Adenine]⁺ fragment |

| 108/110 | Medium | [CH₂CH₂Br]⁺ fragment |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are adaptable for this compound and similar organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A 500 MHz NMR spectrometer.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-64

-

Relaxation Delay: 1-2 seconds

-

Spectral Width: -2 to 12 ppm

-

Temperature: 298 K

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Number of Scans: 1024-4096

-

Relaxation Delay: 2-5 seconds

-

Spectral Width: 0 to 200 ppm

-

Temperature: 298 K

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.

Sample Preparation:

-

Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent.

-

An acid (e.g., formic acid) may be added to the final solution to facilitate protonation.

Data Acquisition (Positive Ion Mode):

-

Ionization Mode: Electrospray Ionization (ESI+)

-

Mass Range: m/z 50-500

-

Capillary Voltage: 3-4 kV

-

Cone Voltage: 20-40 V

-

Source Temperature: 100-150 °C

-

Desolvation Temperature: 250-350 °C

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: Logical workflow for spectroscopic analysis.

A Technical Guide to the Thermal Stability and Degradation of 9-(2-Bromoethyl)-9h-purin-6-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and potential degradation pathways of 9-(2-Bromoethyl)-9h-purin-6-amine, a purine derivative of interest in pharmaceutical research. Due to the limited availability of specific experimental data in public literature, this document outlines the standard methodologies for assessing thermal stability, presents a table for recording key thermal parameters, and proposes a logical degradation pathway based on the compound's chemical structure.

Introduction

This compound, also known as 9-(2-bromoethyl)-adenine, is a synthetic derivative of the naturally occurring purine base, adenine. Its structure, featuring a reactive bromoethyl group attached to the purine ring, makes it a valuable intermediate in the synthesis of various biologically active molecules. Understanding the thermal stability of this compound is critical for its synthesis, purification, storage, and formulation into pharmaceutical products. Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are essential tools for characterizing the thermal properties of such compounds.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C7H8BrN5 | |

| Molecular Weight | 242.08 g/mol | |

| CAS Number | 68217-74-3 |

Thermal Stability Analysis: Hypothetical Data

| Parameter | Description | Hypothetical Value |

| TGA Onset Decomposition Temperature (Tonset) | The temperature at which significant mass loss begins. | 200 - 250 °C |

| TGA Temperature of Maximum Decomposition Rate (Tmax) | The temperature at which the rate of mass loss is highest. | 250 - 300 °C |

| TGA Residual Mass @ 600 °C | The percentage of mass remaining at the end of the TGA experiment. | < 10% |

| DSC Melting Point (Tm) | The temperature at which the crystalline solid transitions to a liquid. | 180 - 200 °C |

| DSC Enthalpy of Fusion (ΔHf) | The amount of energy required to melt the solid. | 20 - 30 kJ/mol |

| DSC Decomposition Exotherm | An exothermic peak indicating the energy released during decomposition. | Observed post-melting |

Experimental Protocols

Detailed experimental protocols are crucial for obtaining reliable and reproducible data. The following sections describe standard procedures for TGA and DSC analysis of a pharmaceutical compound like this compound.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is used to determine the thermal stability and decomposition profile of a material.

Objective: To determine the onset temperature of decomposition, the temperature of maximum decomposition rate, and the residual mass of this compound.

Instrumentation: A calibrated thermogravimetric analyzer.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a clean, tared TGA pan (typically alumina or platinum).

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

Set the temperature program to heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of 600 °C.

-

A linear heating rate of 10 °C/min is commonly used.

-

-

Data Acquisition: Initiate the temperature program and record the mass loss as a function of temperature.

-

Data Analysis:

-

Plot the percentage of mass loss versus temperature.

-

Determine the onset temperature of decomposition (Tonset) from the intersection of the baseline and the tangent of the decomposition curve.

-

Calculate the first derivative of the mass loss curve (DTG curve) to identify the temperature of maximum decomposition rate (Tmax), which corresponds to the peak of the DTG curve.

-

Record the residual mass at the end of the experiment.

-

Experimental Workflow for TGA Analysis

Caption: Workflow for Thermogravimetric Analysis.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting, crystallization, and glass transitions.

Objective: To determine the melting point, enthalpy of fusion, and to observe any exothermic or endothermic events associated with the degradation of this compound.

Instrumentation: A calibrated differential scanning calorimeter.

Procedure:

-

Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into a clean, tared DSC pan (typically aluminum).

-

Encapsulation: Hermetically seal the pan to prevent any loss of volatile components during heating.

-

Instrument Setup:

-

Place the sealed sample pan and an empty, sealed reference pan in the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

Set the temperature program to heat the sample from ambient temperature to a temperature above its expected decomposition, for example, 350 °C.

-

A linear heating rate of 10 °C/min is standard.

-

-

Data Acquisition: Initiate the temperature program and record the heat flow as a function of temperature.

-

Data Analysis:

-

Plot the heat flow versus temperature.

-

Identify the endothermic peak corresponding to melting. The peak temperature is taken as the melting point (Tm).

-

Integrate the area of the melting peak to calculate the enthalpy of fusion (ΔHf).

-

Observe any exothermic peaks following the melting endotherm, which would indicate decomposition.

-

Experimental Workflow for DSC Analysis

Caption: Workflow for Differential Scanning Calorimetry.

Proposed Thermal Degradation Pathway

Based on the chemical structure of this compound, a plausible thermal degradation pathway can be proposed. The primary points of bond cleavage are expected to be the C-Br bond, which is the weakest bond, and the N-C bond connecting the ethyl group to the purine ring.

The initial degradation step is likely the homolytic cleavage of the C-Br bond to form a bromo radical and a purinyl ethyl radical. This could be followed by cleavage of the N-C bond, leading to the formation of adenine and a bromoethyl radical. Subsequent degradation of the purine ring itself would occur at higher temperatures, leading to the formation of smaller gaseous molecules.

Proposed Thermal Degradation Pathway

Caption: Proposed thermal degradation pathway.

Conclusion

While specific experimental data on the thermal stability of this compound is currently limited, this guide provides a robust framework for its characterization. The detailed experimental protocols for TGA and DSC analysis will enable researchers to generate reliable data. The proposed degradation pathway offers a logical starting point for understanding the compound's behavior at elevated temperatures. Such knowledge is indispensable for the development of safe and stable pharmaceutical products containing this and structurally related compounds. Further studies, including analysis of degradation products by techniques such as TGA-MS or Py-GC-MS, would provide a more definitive understanding of the degradation mechanism.

An In-Depth Technical Guide to 9-(2-Bromoethyl)-9H-purin-6-amine: Synthesis, Properties, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-(2-Bromoethyl)-9H-purin-6-amine, a substituted adenine analog, serves as a valuable building block in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis via a closely related chloro-analog, and a discussion of its potential, yet largely unexplored, biological significance. While direct biological activity data for this compound is scarce in publicly available literature, its role as a key intermediate in the synthesis of various biologically active molecules, including potential kinase inhibitors and antiviral agents, is highlighted.

Introduction

This compound, also known as 9-(2-bromoethyl)adenine, is a purine derivative characterized by a bromoethyl substituent at the N9 position of the adenine ring.[1] This functionalization makes it a versatile reagent for further chemical modifications, particularly for introducing a two-carbon linker to the adenine core. Its structural similarity to endogenous nucleosides suggests potential interactions with biological targets, although its primary utility to date has been as a synthetic intermediate.[2][] This guide aims to consolidate the available technical information on this compound to facilitate its use in research and development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | 9-(2-bromoethyl)adenine, 6-Amino-9-(2-bromoethyl)-9H-purine |

| CAS Number | 68217-74-3 |

| Molecular Formula | C₇H₈BrN₅ |

| Molecular Weight | 242.08 g/mol |

| Exact Mass | 240.99631 g/mol |

| Appearance | Solid (form may vary) |

| Solubility | Data not readily available |

| PSA (Polar Surface Area) | 69.6 Ų |

Table 1: Chemical and Physical Properties of this compound.[1]

Synthesis and Experimental Protocols

Synthesis of the Precursor: 9-(2-Chloroethyl)adenine

The following protocol is based on the synthesis of 9-(2-diallylaminoethyl)adenine from 9-(2-chloroethyl)adenine, as described by Garcia et al.[4][5]

Reaction Scheme:

Caption: Synthesis of 9-(2-Chloroethyl)adenine.

Materials and Reagents:

-

Adenine

-

1,2-Dichloroethane (excess)

-

Dry Dioxane (solvent)

-

Sodium Hydroxide (for workup)

-

Chloroform (for extraction)

-

Anhydrous Magnesium Sulfate (for drying)

Experimental Procedure:

-

A mixture of adenine and a significant excess of 1,2-dichloroethane is prepared.

-

The reaction mixture is heated and maintained at reflux for an extended period (e.g., four days).[5]

-

Upon completion, the solvent is removed under reduced pressure to yield a solid residue.

-

The residue is dissolved in an aqueous solution of hydrochloric acid (e.g., 10% HCl).[5]

-

The aqueous solution is washed with chloroform to remove unreacted 1,2-dichloroethane and other non-polar impurities.[5]

-

The aqueous layer is then rendered basic by the addition of sodium hydroxide pellets.[5]

-

The product, 9-(2-chloroethyl)adenine, is extracted from the basic aqueous solution with chloroform.[5]

-

The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.

-

Further purification can be achieved by recrystallization or column chromatography.

Conversion of 9-(2-Chloroethyl)adenine to this compound (Proposed)

The conversion of the chloroethyl to the bromoethyl derivative can be achieved via a Finkelstein reaction.

Proposed Reaction Scheme:

Caption: Proposed Finkelstein reaction for the synthesis of this compound.

Proposed Experimental Protocol:

-

Dissolve 9-(2-chloroethyl)adenine in a suitable solvent, typically acetone.

-

Add an excess of sodium bromide.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and filter to remove the precipitated sodium chloride.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

Biological Activity and Potential Applications

Currently, there is a lack of specific quantitative data in the public domain detailing the biological activity of this compound itself. However, its utility as a synthetic intermediate suggests its potential role in the development of biologically active compounds.

Derivatives of 9-substituted adenines have been explored for a variety of therapeutic applications:

-

Antiviral Agents: Adefovir dipivoxil, a prodrug of 9-[2-(phosphonomethoxy)ethyl]adenine (PMEA), is an established antiviral medication for the treatment of hepatitis B.[6] The 2-bromoethyl group in the target compound provides a reactive handle to introduce phosphonate or other functionalities to mimic such antiviral agents.[7][8]

-

Kinase Inhibitors: The adenine scaffold is a common feature in many kinase inhibitors.[9] The bromoethyl group can be used to link the adenine core to other pharmacophoric groups to generate novel kinase inhibitors.

-

Adenosine Receptor Ligands: 9-substituted adenine derivatives have been investigated as antagonists for adenosine receptors.[9]

The primary application of this compound is as a key intermediate in the synthesis of these more complex molecules.[][10] Its bifunctional nature, possessing both the adenine core and a reactive bromoethyl chain, allows for diverse synthetic transformations.

Discovery and History

The precise first synthesis or discovery of this compound is not well-documented in readily accessible scientific literature. It is likely that this compound was first synthesized as a chemical intermediate for the preparation of other adenine derivatives. The general methods for the N-alkylation of purines have been known for many decades, and it is plausible that this specific compound was prepared in the course of broader studies on adenine chemistry without being the primary focus of a publication. Its commercial availability from various chemical suppliers indicates its utility as a building block in organic synthesis.[1]

Conclusion

This compound is a valuable synthetic intermediate with significant potential in medicinal chemistry. This guide has provided a detailed overview of its properties and a practical, adaptable protocol for its synthesis. While direct biological data remains elusive, its role as a precursor to a wide range of biologically active adenine derivatives underscores its importance for researchers and drug development professionals. Further investigation into the direct biological effects of this compound may reveal novel pharmacological activities.

References

- 1. echemi.com [echemi.com]

- 2. echemi.com [echemi.com]

- 4. Synthesis, cyclopolymerization and cyclo-copolymerization of 9-(2-diallylaminoethyl)adenine and its hydrochloride salt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, Cyclopolymerization and Cyclo-Copolymerization of 9-(2-Diallylaminoethyl)adenine and Its Hydrochloride Salt - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro evaluation of 9-(2-phosphonylmethoxyethyl)adenine ester analogues, a series of anti-HBV structures with improved plasma stability and liver release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Amidate prodrugs of 9-[2-(phosphonomethoxy)ethyl]adenine as inhibitors of adenylate cyclase toxin from Bordetella pertussis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, in vitro antiviral evaluation, and stability studies of novel alpha-borano-nucleotide analogues of 9-[2-(phosphonomethoxy)ethyl]adenine and (R)-9-[2-(phosphonomethoxy)propyl]adenine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2- and 8-alkynyl-9-ethyladenines: Synthesis and biological activity at human and rat adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. BROMO-OTBN: Key Intermediate for Neurological & Endocrine Drugs [pyglifesciences.com]

A Theoretical and Computational Investigation of 9-(2-Bromoethyl)-9h-purin-6-amine and its Analogs: A Technical Guide for Drug Discovery Professionals

Introduction:

9-(2-Bromoethyl)-9h-purin-6-amine, a substituted purine derivative, represents a class of molecules with significant potential in medicinal chemistry and drug development. The purine scaffold is a cornerstone in the architecture of essential biomolecules and a frequent pharmacophore in drug design. Understanding the physicochemical properties, reactivity, and biomolecular interactions of substituted purines at a molecular level is paramount for the rational design of novel therapeutics. While specific comprehensive theoretical and computational studies on this compound are not extensively available in public literature, a wealth of research on closely related N9-substituted purine and adenine analogs provides a robust framework for predicting its behavior and guiding future research. This technical guide synthesizes the current understanding of the theoretical and computational approaches applicable to this class of compounds, offering insights for researchers, scientists, and drug development professionals.

Physicochemical and Computed Properties

Computational chemistry provides a powerful toolkit to predict the fundamental properties of molecules. For this compound and its analogs, these properties are crucial for understanding its stability, solubility, and potential for intermolecular interactions. Below is a summary of key physicochemical properties for the parent compound and related structures.

| Property | This compound | 9-Ethyladenine (Analog) |

| Molecular Formula | C₇H₈BrN₅ | C₇H₉N₅ |

| Molecular Weight ( g/mol ) | 242.08 | 163.18 |

| Gas-Phase Acidity (N10 site, kcal/mol) | Not available | 352 ± 4[1] |

| Calculated Dipole Moment | Not available | Data available in literature for adenine tautomers |

Theoretical and Computational Methodologies: A Workflow

The investigation of novel drug candidates like this compound typically follows a multi-step computational workflow. This process, from initial structure optimization to simulating its interaction with biological targets, provides a deep understanding of the molecule's potential as a therapeutic agent.

Caption: A generalized workflow for the in-silico analysis of a small molecule drug candidate.

Experimental Protocols for Computational Studies

Detailed experimental protocols are essential for the reproducibility and validation of computational research. While specific protocols for this compound are not published, the following outlines a typical methodology for the computational analysis of a substituted purine analog based on common practices in the field.

1. Quantum Chemical Calculations:

-

Objective: To determine the optimized geometry, electronic structure, and molecular properties of the compound.

-

Software: Gaussian, ORCA, or similar quantum chemistry packages.

-

Methodology:

-

Initial Structure: The 3D structure of this compound is built using molecular modeling software (e.g., Avogadro, ChemDraw).

-

Method: Density Functional Theory (DFT) is a commonly employed method. A functional such as B3LYP or M06-2X is often chosen.

-

Basis Set: A Pople-style basis set like 6-31G(d,p) or a Dunning-style correlation-consistent basis set (e.g., cc-pVTZ) is selected to provide a good balance of accuracy and computational cost.

-

Solvation Model: To simulate a biological environment, an implicit solvation model like the Polarizable Continuum Model (PCM) can be used with water as the solvent.

-

Calculations: Geometry optimization is performed to find the lowest energy conformation. Following optimization, frequency calculations are run to confirm the structure is a true minimum (no imaginary frequencies) and to obtain thermodynamic properties. Further calculations can yield properties like molecular orbital energies, electrostatic potential maps, and theoretical vibrational spectra.

-

2. Molecular Docking:

-

Objective: To predict the binding mode and affinity of the compound to a biological target.

-

Software: AutoDock, Glide, or GOLD.

-

Methodology:

-

Ligand Preparation: The optimized 3D structure of this compound from quantum chemical calculations is prepared. This includes adding hydrogen atoms and assigning partial charges.

-

Receptor Preparation: A high-resolution 3D structure of the target protein (e.g., a kinase) is obtained from the Protein Data Bank (PDB). Water molecules and co-ligands are typically removed, hydrogen atoms are added, and charges are assigned.

-

Binding Site Definition: The binding site is defined, often based on the location of a known co-crystallized ligand or through binding site prediction algorithms.

-

Docking Simulation: The docking algorithm samples a large number of possible conformations and orientations of the ligand within the binding site and scores them based on a scoring function that estimates the binding affinity.

-

Analysis: The resulting docked poses are analyzed to identify the most favorable binding mode and key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein residues.

-

3. Molecular Dynamics (MD) Simulations:

-